![molecular formula C10H8N2O3 B12871379 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moietyThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction typically takes place at room temperature and achieves total conversion within 6 hours .
Industrial Production Methods
化学反应分析
Types of Reactions
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
作用机制
The mechanism by which 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
相似化合物的比较
Similar Compounds
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the amino group.
2-Aminobenzoxazole derivatives: These compounds share the benzoxazole core but have different substituents.
Uniqueness
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
(E)-3-(2-amino-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H2,11,12)(H,13,14)/b5-4+ |
InChI 键 |
SQPOKXCRVVNCHU-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


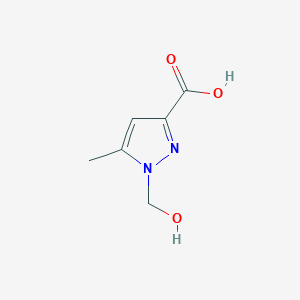
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
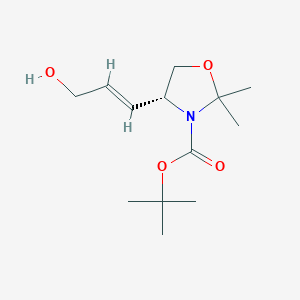
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
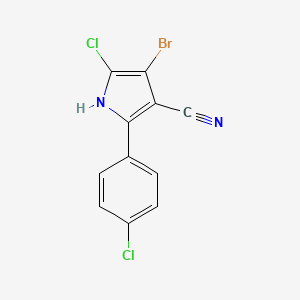
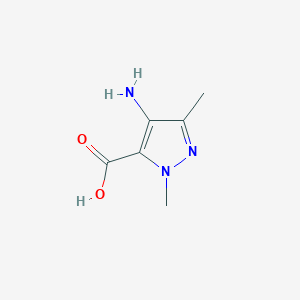
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)

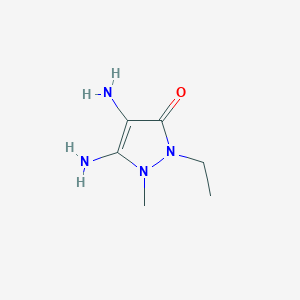

![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)

